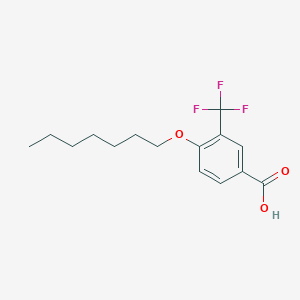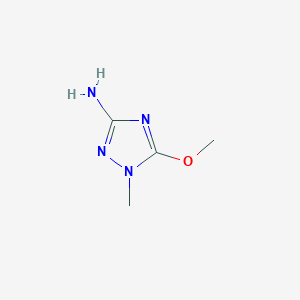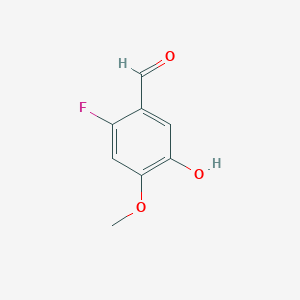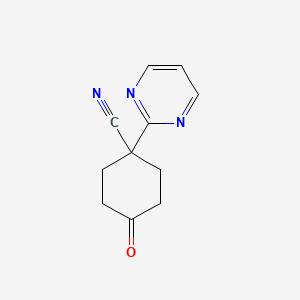![molecular formula C15H13N3O2 B8712729 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid](/img/structure/B8712729.png)
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with benzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting fibroblast growth factor receptors, which are involved in various cellular processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer due to its inhibitory effects on fibroblast growth factor receptors.
Industry: Utilized in the development of new drugs and chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to a reduction in cell proliferation and angiogenesis. This inhibition is particularly significant in the context of cancer, where abnormal activation of these receptors can contribute to tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory effects on fibroblast growth factor receptors.
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid analogs: These analogs have slight modifications in their chemical structure but exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against fibroblast growth factor receptors. This makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)12-4-1-2-6-13(12)17-8-10-9-18-14-11(10)5-3-7-16-14/h1-7,9,17H,8H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
PSIDSNQONSDNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CNC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8712647.png)




![N-{4-[4-(Methylthio)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B8712685.png)
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)







